7-Bromo-2-methylquinolin-8-amine

Lipophilicity ADME Prediction Quinoline SAR

Researchers requiring regioselective C7 functionalization of 8-aminoquinolines for kinase inhibitor or antimalarial SAR programs need the correct brominated isomer. 7-Bromo-2-methylquinolin-8-amine (97% purity) provides the C7-Br handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, while the 8-NH₂ group serves as a linker attachment point for PROTACs and fluorescent probes. • C7 bromine enables Pd-catalyzed cross-coupling for late-stage diversification. • LogP 3.66 enhances passive permeability vs. non-brominated parent. • Thermal stability (bp 354°C) supports elevated reaction temperatures. • 97% purity ensures catalyst compatibility in multi-step syntheses.

Molecular Formula C10H9BrN2
Molecular Weight 237.1
CAS No. 1216061-60-7
Cat. No. B2437772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methylquinolin-8-amine
CAS1216061-60-7
Molecular FormulaC10H9BrN2
Molecular Weight237.1
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=C2N)Br
InChIInChI=1S/C10H9BrN2/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,12H2,1H3
InChIKeyCYEBEPMGPRYZCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-methylquinolin-8-amine: Procurement Baseline


7-Bromo-2-methylquinolin-8-amine (C₁₀H₉BrN₂, MW 237.10 g/mol) is a di-substituted 8-aminoquinoline bearing a bromine atom at the C7 position and a methyl group at C2. The compound serves as a versatile synthetic intermediate for constructing pharmacologically active quinoline derivatives, particularly kinase inhibitors and antimalarial probe molecules . Its computed physicochemical profile—density 1.6±0.1 g/cm³, boiling point 354.1±37.0 °C, and LogP 3.66—distinguishes it from the non-brominated parent scaffold and positional isomers [1].

Pd-catalyzed cross-coupling diversification via C7 bromine handle
8-aminoquinoline scaffold for kinase inhibitor fragment libraries
Antimalarial probe synthesis with C7 derivatization entry point

7-Bromo-2-methylquinolin-8-amine: Why Substitution Fails


The C7 bromine substituent on the quinoline core is not a passive structural element; it dictates orthogonal reactivity for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and exerts electronic effects that modulate the pKa of the adjacent 8-amino group . Substituting with non-brominated 2-methylquinolin-8-amine eliminates the synthetic handle required for late-stage diversification, while the C5-brominated isomer (e.g., 5-Bromo-2-methylquinolin-8-amine, CAS 1417632-66-6) alters the electronic environment and steric accessibility of the amine, leading to different coupling efficiencies and divergent biological target engagement . Procurement of the correct regioisomer is therefore non-negotiable for reproducible synthetic routes and structure-activity relationship (SAR) integrity.

Non-brominated analog Lacks the C7 bromine synthetic handle required for Pd-catalyzed cross-coupling, eliminating late-stage diversification capability and altering SAR exploration pathways.
C5-brominated isomer Alters the electronic environment and steric accessibility of the 8-amino group, which may shift coupling efficiency and target engagement profiles compared to the C7-bromo regioisomer.
7-Bromoquinolin-8-amine Missing the C2 methyl group, resulting in a different physicochemical profile and scaffold recognition pattern that may not reproduce the same synthetic or SAR outcomes.

7-Bromo-2-methylquinolin-8-amine: Differentiation Evidence


LogP: Higher Lipophilicity vs. Non-Brominated Parent

The computed octanol-water partition coefficient (LogP) for 7-Bromo-2-methylquinolin-8-amine is 3.66, compared to approximately 2.0–2.5 for the non-brominated 2-methylquinolin-8-amine (estimated from structural analogs) [1][2]. This LogP elevation of ≥1.2 units indicates substantially higher membrane permeability potential, a critical parameter for central nervous system (CNS) penetration and intracellular target engagement.

LogP lipophilicity
Cross-study comparable
Target: LogP 3.66 (computed) vs. Comparator: LogP ~2.0–2.5 (estimated). ΔLogP ≥ +1.2.
May support permeability screening for intracellular or CNS-resident target programs.
Computed LogP values; no direct experimental comparison available.
Lipophilicity ADME Prediction Quinoline SAR

Thermal Stability vs. Non-Brominated Comparator

7-Bromo-2-methylquinolin-8-amine exhibits a computed boiling point of 354.1±37.0 °C at 760 mmHg [1], which is significantly higher than the melting point of 56–58 °C reported for the non-brominated 2-methylquinolin-8-amine [2]. This thermal profile indicates that the brominated compound remains a stable solid under standard laboratory storage and reaction conditions (recommended ambient temperature storage), whereas the non-brominated analog requires more careful temperature control to avoid melting during handling.

Thermal stability
Cross-study comparable
Target: bp 354.1±37.0 °C (computed). Comparator: mp 56–58 °C. Remains solid under conditions where comparator melts.
Reported thermal profile may support elevated-temperature synthetic workflows without scaffold degradation.
Computed boiling point vs. experimental melting point; cross-method comparison.
Thermal Stability Synthetic Intermediate Storage Specification

Purity: Higher Specification vs. Non-Brominated Analog

Multiple independent vendors specify 7-Bromo-2-methylquinolin-8-amine at 97% purity (HPLC/GC) [1]. This contrasts with the 95% purity specification commonly listed for the non-brominated 2-methylquinolin-8-amine [2]. The higher purity specification reduces the burden of pre-use purification steps such as column chromatography or recrystallization, directly translating to cost and labor savings in parallel synthesis or library production settings.

Purity specification
Cross-study comparable
Target: 97% (multiple vendors). Comparator: 95% (non-brominated analog). ~40% reduction in potential impurity burden.
Reported purity specification may reduce pre-use purification for sensitive catalytic coupling reactions.
Vendor-specified purity; analytical method not uniformly disclosed.
Purity Specification Quality Control Procurement Criterion

Evidence Gap: No Head-to-Head Biological Data

IMPORTANT: An exhaustive search of the primary literature, patent databases (including WIPO, USPTO, and EPO), and authoritative biochemical databases (BindingDB, ChEMBL, PubChem BioAssay) has not yielded any published head-to-head biological comparison of 7-Bromo-2-methylquinolin-8-amine against its closest analogs (2-methylquinolin-8-amine, 5-bromo-2-methylquinolin-8-amine, or 7-bromoquinolin-8-amine). No IC₅₀, Kᵢ, EC₅₀, or selectivity data for this specific compound has been identified in peer-reviewed journals. Procurement decisions must currently be based on the compound's established role as a synthetic intermediate and its differentiated physicochemical profile rather than on documented biological superiority. Researchers integrating this compound into biological screening cascades are strongly encouraged to generate comparative data with the above-listed analogs.

Biological data gap
Data to verify
No published head-to-head biological comparison against close analogs identified in primary literature or biochemical databases.
Selection must be driven by synthetic utility and physicochemical profile, not biological benchmarking.
Literature search across PubMed, BindingDB, ChEMBL, and patent databases; comparative data absent.
Evidence Gap Biological Activity Procurement Decision

7-Bromo-2-methylquinolin-8-amine: Application Scenarios


Late-Stage Diversification via Cross-Coupling

The C7 bromine atom enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions for the introduction of aryl, alkynyl, and amino substituents onto the quinoline core. The 97% purity specification (Section 3, Evidence 3) ensures catalyst compatibility, while the thermal stability (bp 354 °C, Section 3, Evidence 2) permits elevated reaction temperatures without scaffold degradation [1].

Kinase Inhibitor Fragment & Scaffold Libraries

The 8-aminoquinoline scaffold is a recognized kinase hinge-binding motif. The elevated LogP (3.66 vs. ~2.0–2.5 for non-brominated parent; Section 3, Evidence 1) may confer enhanced passive permeability for intracellular kinase targets. Use this compound as a core fragment for generating focused kinase inhibitor libraries in oncology and anti-infective programs .

Antimalarial Probe Synthesis: Backbone Modification

The 2-methyl-8-aminoquinoline core is structurally related to the antimalarial primaquine class. The C7 bromo substituent provides a synthetic entry point for derivatization at a position known to influence metabolic stability and hemolytic toxicity profiles in 8-aminoquinolines. Prioritize this compound when SAR exploration of the C7 position is required [1].

Chemical Biology Tool Compound Development

Combining the C7 bromine as a synthetic handle with the 8-amino group as a potential linker attachment point makes this compound suitable for constructing bifunctional probe molecules (e.g., PROTACs, fluorescent probes). The quantified purity (97%) and thermal robustness support multi-step conjugation chemistry with minimal intermediate purification [1].

Application
Selection Property
Validation Focus
Late-stage diversification via cross-coupling
C7 bromine synthetic handle for Pd-catalyzed coupling reactions
Catalyst compatibility and coupling efficiency under varied conditions
Kinase inhibitor fragment and scaffold libraries
8-aminoquinoline hinge-binding scaffold with lipophilic bromine substitution
Permeability profiling and target engagement for intracellular kinase targets
Antimalarial probe backbone modification
C7 derivatization entry point on primaquine-related 8-aminoquinoline core
Metabolic stability and position-specific SAR profiling at the C7 site
Bifunctional probe molecule construction
Dual functionalization sites: C7 bromine handle and 8-amino linker attachment point
Multi-step conjugation chemistry and intermediate stability assessment
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